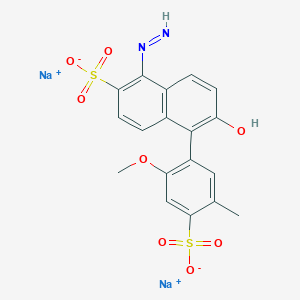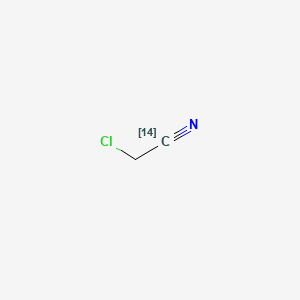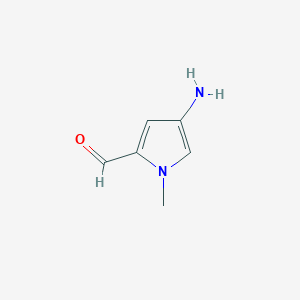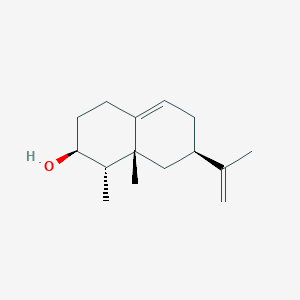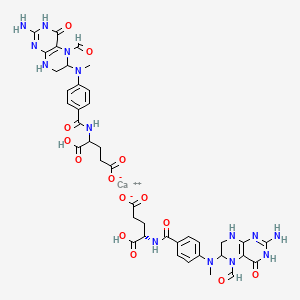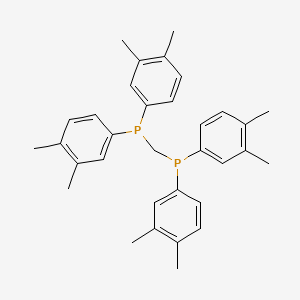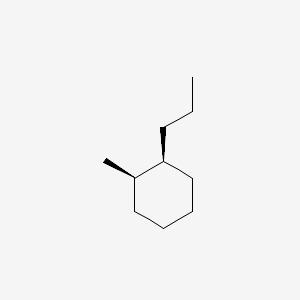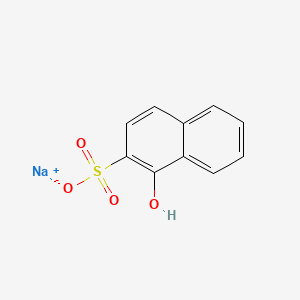
Sodium 1-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxynaphthalene-2-sulphonate is an organic compound with the molecular formula C10H7NaO4S. It is a sodium salt derivative of 1-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 1-naphthol. The process begins with the sulfonation of 1-naphthol using sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and filtration processes to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent naphthol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various naphthoquinones, reduced naphthols, and substituted naphthalene derivatives .
Scientific Research Applications
Sodium 1-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in histological studies.
Medicine: It is explored for its potential use in drug delivery systems due to its solubility properties.
Industry: It is used in the production of surfactants and as a dispersing agent in various formulations .
Mechanism of Action
The mechanism of action of sodium 1-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The sulfonate group enhances its solubility in water, making it effective in aqueous environments. It can interact with proteins and other biomolecules through hydrogen bonding and ionic interactions, influencing their structure and function .
Comparison with Similar Compounds
- Sodium 2-hydroxynaphthalene-1-sulphonate
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 1-hydroxynaphthalene-2-sulphonate is unique due to the position of the hydroxyl and sulfonate groups on the naphthalene ring. This specific arrangement imparts distinct chemical reactivity and solubility properties compared to its isomers. For instance, the position of the functional groups can influence the compound’s ability to participate in specific chemical reactions and its interaction with biological molecules .
Properties
CAS No. |
832-50-8 |
|---|---|
Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;1-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
IBPXWLCCASAXJE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
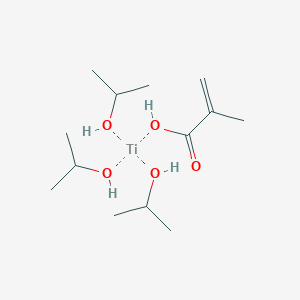
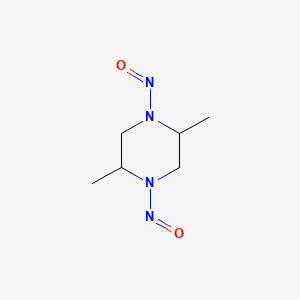
![(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one](/img/structure/B13810561.png)
